REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([C:4]#[C:5][CH:6]([OH:13])[C:7]#[C:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH3:3]>C1C=CC=CC=1.[O-2].[O-2].[O-2].[Ni+3].[Ni+3]>[CH3:11][C:9]([CH3:12])([C:8]#[C:7][C:6](=[O:13])[C:5]#[C:4][C:2]([CH3:14])([CH3:3])[CH3:1])[CH3:10] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#CC(C#CC(C)(C)C)O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
18.15 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Ni+3].[Ni+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5°-10° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
the nickel peroxide left on the filter
|
Type
|
WASH
|
Details
|
was washed well with benzene
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from benzene
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C#CC(C#CC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |